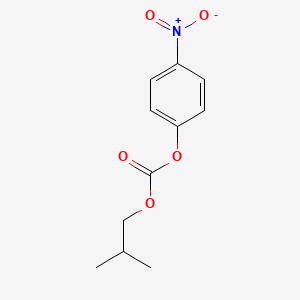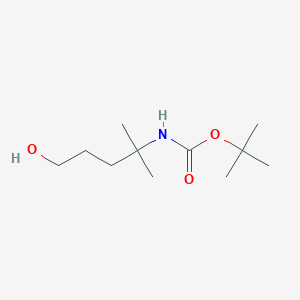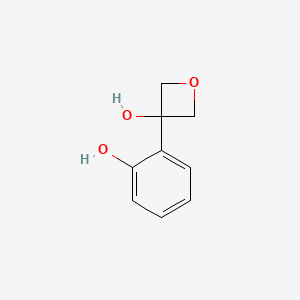
methyl 6-hydroxy-1-methyl-1H-indole-3-carboxylate
Vue d'ensemble
Description
Methyl 6-hydroxy-1H-indole-3-carboxylate is a chemical compound with the molecular formula C10H9NO3 . It has a molecular weight of 191.18 g/mol . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9NO3/c1-14-10(13)8-5-11-9-4-6(12)2-3-7(8)9/h2-5,11-12H,1H3 . The compound has a topological polar surface area of 62.3 Ų .Physical And Chemical Properties Analysis
This compound has a molecular weight of 191.18 g/mol . It has a topological polar surface area of 62.3 Ų . The compound is solid in its physical form .Applications De Recherche Scientifique
Synthesis and Classification of Indoles
Indole synthesis, including the formation of compounds like methyl 6-hydroxy-1-methyl-1H-indole-3-carboxylate, is a cornerstone of organic chemistry, providing essential insights into the construction of complex molecules. The classification of indole synthesis strategies offers a comprehensive understanding of the approaches used for indole construction, highlighting the diversity and versatility of methods available to researchers. This knowledge is crucial for the development of novel synthetic routes and the optimization of existing ones for the preparation of indoles, which are pivotal in pharmaceutical and material sciences (Taber & Tirunahari, 2011).
Metabolic Functionalization in Drug Molecules
The functionalization of drug molecules through metabolic hydroxy and carboxy transformations plays a significant role in modifying the pharmacological properties of drugs, including those related to methyl 6-hydroxy-1-methyl-1H-indole-3-carboxylate. Understanding the impact of these transformations on drug activity is crucial for the design and development of new therapeutic agents with optimized efficacy and safety profiles (El-Haj & Ahmed, 2020).
DNA Methylation Profiling
DNA methylation plays a pivotal role in gene expression regulation, and the profiling of DNA methylation patterns offers valuable insights into biological processes and diseases. Advances in profiling techniques, including those that might involve methyl 6-hydroxy-1-methyl-1H-indole-3-carboxylate as part of epigenetic research, enable a detailed understanding of methylation patterns at a genome-wide level. This knowledge is instrumental in unraveling the complexities of epigenetic regulation and its implications for health and disease (Yong, Hsu, & Chen, 2016).
Biomass-derived Chemicals in Drug Synthesis
Levulinic acid, derived from biomass, exemplifies the potential of renewable resources in drug synthesis, offering a sustainable and cost-effective alternative to traditional petrochemical feedstocks. The versatility of levulinic acid and its derivatives, including the potential for synthesizing related compounds, underscores the importance of biomass-derived chemicals in the development of new drugs and medical materials. This approach aligns with the principles of green chemistry, aiming to reduce environmental impact while enhancing the efficiency of chemical processes (Zhang et al., 2021).
Hepatic Protection by Indole Derivatives
Indole-3-carbinol (I3C) and its derivatives, including potentially related compounds like methyl 6-hydroxy-1-methyl-1H-indole-3-carboxylate, demonstrate significant protective effects against various liver injuries. The anti-fibrosis, anti-tumor, antioxidant, immunomodulatory, detoxification, and anti-inflammatory effects of these indoles highlight their therapeutic potential in managing chronic liver diseases and potentially contributing to the development of new hepatic protection strategies (Wang et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 6-hydroxy-1-methylindole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-12-6-9(11(14)15-2)8-4-3-7(13)5-10(8)12/h3-6,13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLFICUVJRBFNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=C(C=C2)O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 6-hydroxy-1-methyl-1H-indole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(Dimethylamino)-2-(pyrazin-2-YL)propyl]dimethylamine](/img/structure/B3082294.png)



![4'-[(10-Hydroxydecyl)oxy][1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3082335.png)




![5-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester](/img/structure/B3082364.png)



![N-[1-Amino-1-phenyl-meth-(Z)-ylidene]-benzenesulfonamide](/img/structure/B3082395.png)